2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting a suitable diamine with a halogenated compound under basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperazine reacts with benzyl chloride.
Formation of the Pyran-4-one Ring: The pyran-4-one ring is formed by cyclization of an appropriate precursor, often involving an aldol condensation reaction.
Final Coupling: The final step involves coupling the piperazine derivative with the pyran-4-one intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-Substituted Chiral Piperazines
Uniqueness
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is unique due to its specific structural features, such as the combination of a piperazine core with a pyran-4-one ring and benzyl and methylphenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-20-7-9-22(10-8-20)18-30-25-19-29-23(15-24(25)28)17-27-13-11-26(12-14-27)16-21-5-3-2-4-6-21/h2-10,15,19H,11-14,16-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMAIAALBZDQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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